molecular formula C15H23NO2 B086153 Octyl 4-aminobenzoate CAS No. 14309-41-2

Octyl 4-aminobenzoate

Cat. No. B086153
CAS RN: 14309-41-2
M. Wt: 249.35 g/mol
InChI Key: XOEUGELJHSUYGP-UHFFFAOYSA-N
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Description

Octyl 4-aminobenzoate, also known as octinoxate, is an organic compound commonly used as a UV filter in sunscreens and other cosmetic products. It is a colorless oily liquid with a slightly floral odor and is soluble in most organic solvents. Octyl 4-aminobenzoate is a derivative of para-aminobenzoic acid (PABA), which was the first UV filter to be used in sunscreens. However, PABA has been found to cause allergic reactions in some individuals, and octyl 4-aminobenzoate was developed as a safer alternative.

Mechanism Of Action

Octyl 4-aminobenzoate absorbs UVB radiation by converting the energy into heat, which is dissipated harmlessly. It does not penetrate the skin to a significant extent and is considered safe for topical use. However, some studies have suggested that octyl 4-aminobenzoate may have endocrine-disrupting effects and could interfere with hormone function.

Biochemical And Physiological Effects

Octyl 4-aminobenzoate has been shown to be well-tolerated by the skin and has low toxicity. However, some individuals may experience allergic reactions or skin irritation. Additionally, there is concern that octyl 4-aminobenzoate may have negative effects on aquatic ecosystems, as it has been detected in wastewater and can accumulate in aquatic organisms.

Advantages And Limitations For Lab Experiments

Octyl 4-aminobenzoate is a widely used UV filter in sunscreens and other cosmetic products, and its properties have been extensively studied. It is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, its potential endocrine-disrupting effects and negative impact on aquatic ecosystems should be considered when using it in research.

Future Directions

There are several areas of research that could be explored in relation to octyl 4-aminobenzoate. One potential direction is to investigate its potential endocrine-disrupting effects and the mechanisms by which it may interfere with hormone function. Additionally, the environmental impact of octyl 4-aminobenzoate on aquatic ecosystems should be further studied. Finally, there is a need for the development of new UV filters that are safer and more effective than current options, including octyl 4-aminobenzoate.

Synthesis Methods

Octyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of octyl 4-aminobenzoate and water. The product can be purified through distillation and recrystallization.

Scientific Research Applications

Octyl 4-aminobenzoate has been extensively researched for its UV-absorbing properties and its use in sunscreens. It has been found to effectively absorb UVB radiation, which is responsible for sunburn and skin cancer. Additionally, octyl 4-aminobenzoate has been shown to have a synergistic effect with other UV filters, such as avobenzone and titanium dioxide, to provide broad-spectrum protection against UVA and UVB radiation.

properties

CAS RN

14309-41-2

Product Name

Octyl 4-aminobenzoate

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

octyl 4-aminobenzoate

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3

InChI Key

XOEUGELJHSUYGP-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N

Other CAS RN

14309-41-2

solubility

3.98e-06 M

Origin of Product

United States

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